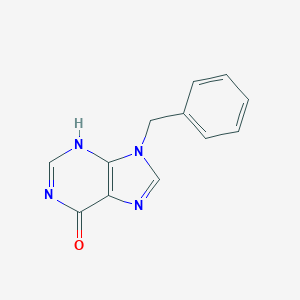

9-Benzyl-9H-purin-6-ol

説明

9-Benzyl-9H-purin-6-ol, also known as 9-benzyl-1,9-dihydro-6H-purin-6-one, is a chemical compound with the molecular weight of 226.24 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H10N4O/c17-12-10-11 (13-7-14-12)16 (8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H,13,14,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.24 . It is practically insoluble in water .科学的研究の応用

Antimycobacterial Activity

9-Benzyl-9H-purin-6-ol derivatives have shown significant antimycobacterial properties. Bakkestuen, Gundersen, and Utenova (2005) discovered that 9-benzylpurines, particularly those with electron-donating substituents, are effective inhibitors of Mycobacterium tuberculosis. A specific compound, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, displayed high antimycobacterial activity and low mammalian cell toxicity, making it a potential antituberculosis drug (Bakkestuen, Gundersen, & Utenova, 2005).

Antiviral Properties

Kelley et al. (1988) synthesized a series of 9-benzyl-6-(dimethylamino)-9H-purines and found that they possess antiviral activity against rhinovirus type 1B. Specifically, compounds with a 2-chloro substituent exhibited a substantial increase in antiviral activity, representing a new class of antiviral agents for rhinoviruses (Kelley, Linn, Krochmal, & Selway, 1988).

Synthesis and Modification

The compound's synthesis and modification have been a focus of several studies. For instance, Roggen and Gundersen (2008) explored the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines and their reactions with benzyl bromide, showing variations in the amino/imino tautomer ratio and identifying tautomers by NMR methods (Roggen & Gundersen, 2008).

Acetylcholinesterase Inhibition

Dongwei Kang and colleagues (2013) designed and synthesized 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives and evaluated them for inhibition activity against acetylcholinesterase (AChE). Some compounds showed moderate activities, indicating potential applications in neurological research (Kang, Song, Zhan, Zhang, & Xinyong, 2013).

Drug Likeness and Pharmacokinetics

Arvinder Pal Singh, Ankush Goyal, and Navjot S. Sethi (2022) conducted in-silico studies on 9-benzylpurine derivatives to evaluate their druglikeness, bioavailability, and pharmacokinetic properties. The studies, which utilized Chem draw, open babel, and SwissADME software, revealed favorable characteristics for oral activity (Singh, Goyal, & Sethi, 2022).

Tubulin Polymerization Inhibition

Zhong-Zhen Zhou and team (2017) synthesized N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines. They discovered that some of these compounds inhibited tubulin polymerization, showing potential for antitumor activity (Zhou, Shi, Feng, Cheng, Wang, & Xu, 2017).

Safety and Hazards

生化学分析

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 9-Benzyl-9H-purin-6-ol in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .

特性

IUPAC Name |

9-benzyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHXCQIELXUATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161237 | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14013-11-7 | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-9H-purin-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-9H-purin-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 9-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。